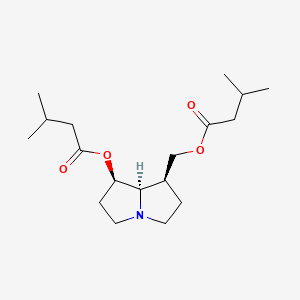![molecular formula C10H12 B14674434 Bicyclo[6.2.0]deca-2,4,6-triene CAS No. 36093-14-8](/img/structure/B14674434.png)
Bicyclo[6.2.0]deca-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.2.0]deca-2,4,6-triene is a bicyclic organic compound and an isomer of naphthalene and azulene . This compound is of interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Méthodes De Préparation
Bicyclo[6.2.0]deca-2,4,6-triene can be synthesized through a multistep process starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione . The process involves:
Irradiation with ultraviolet light: to produce a tricyclo decadiendione.
Reduction to a diol: using lithium aluminium hydride.
Conversion to a tetraene: by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Analyse Des Réactions Chimiques
Bicyclo[6.2.0]deca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen in the air.
Dimerization: When heated to 100°C, it dimerizes to form a yellow oil consisting of three eight-member unsaturated rings.
Substitution: Common reagents include bromide and mesylate.
Applications De Recherche Scientifique
Bicyclo[6.2.0]deca-2,4,6-triene has several applications in scientific research:
Chemistry: Used to study the properties of antiaromatic compounds and their interactions.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Bicyclo[6.2.0]deca-2,4,6-triene involves its unique structure, which allows it to interact with various molecular targets and pathways. The compound’s antiaromatic rings can engage in unique interactions with other molecules, making it a valuable tool in studying molecular interactions and reactions .
Comparaison Avec Des Composés Similaires
Bicyclo[6.2.0]deca-2,4,6-triene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene and azulene, which are aromatic, this compound’s rings counteract each other’s antiaromaticity, giving it distinct chemical properties .
Similar Compounds
- Naphthalene
- Azulene
Propriétés
Numéro CAS |
36093-14-8 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
bicyclo[6.2.0]deca-2,4,6-triene |
InChI |
InChI=1S/C10H12/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6,9-10H,7-8H2 |
Clé InChI |
ZKRGCPOEKOWUKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


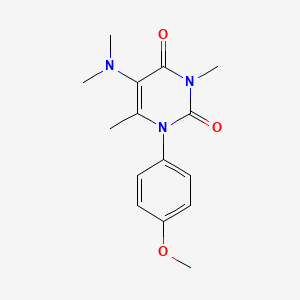


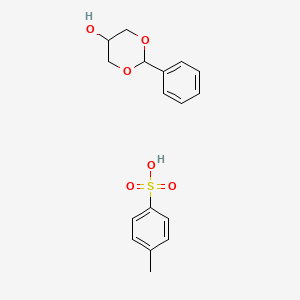
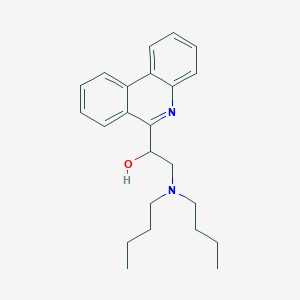
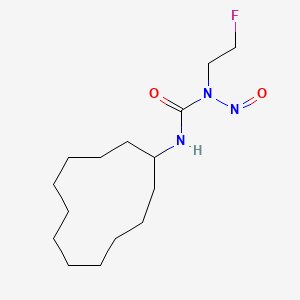
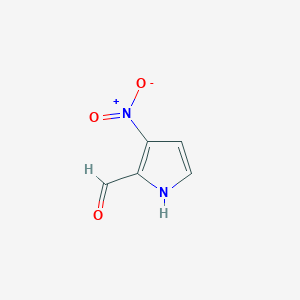
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
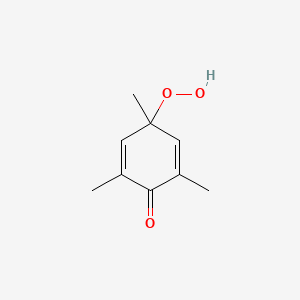
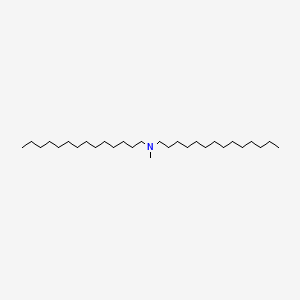
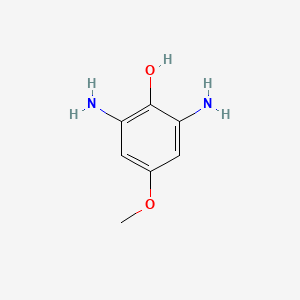
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
